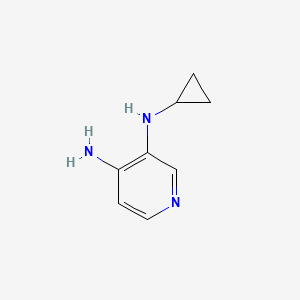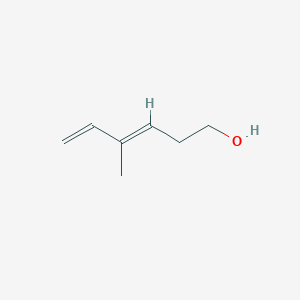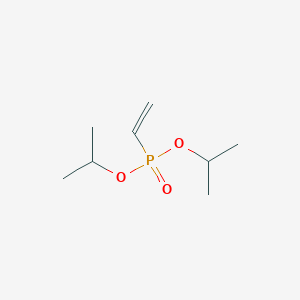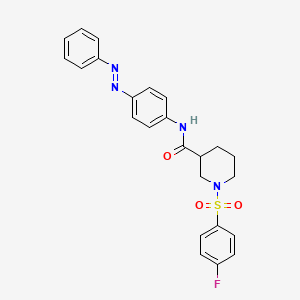
N3-cyclopropylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-cyclopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom at the third position and two amino groups at the third and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropylpyridine-3,4-diamine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 3,4-diaminopyridine with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N3-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydropyridine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N3-cyclopropylpyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N3-cyclopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Lacks the cyclopropyl group, making it less sterically hindered.
N4-Cyclopropylpyridine-3,4-diamine: Similar structure but with the cyclopropyl group at a different position.
Pyridine derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms.
Uniqueness
N3-cyclopropylpyridine-3,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with potential therapeutic applications .
Properties
CAS No. |
1314928-42-1 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) |
InChI Key |
LXWOEZGSEOIVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)


![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)

![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
